

Spectroscopic Profile of 1-Chloro-3-methyl-1-butene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-3-methyl-1-butene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-3-methyl-1-butene**, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established principles of spectroscopy and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-Chloro-3-methyl-1-butene**.

Table 1: Mass Spectrometry (MS) Data (Experimental)

m/z	Relative Intensity (%)	Assignment
104	25	[M] ⁺ (Molecular ion, ³⁵ Cl)
106	8	[M+2] ⁺ (Molecular ion, ³⁷ Cl)
69	100	[M-Cl] ⁺
41	60	[C ₃ H ₅] ⁺

Data sourced from the NIST WebBook.^[1]

Table 2: Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.1	Doublet	1H	H-1
~5.9	Doublet of doublets	1H	H-2
~2.4	Multiplet	1H	H-3
~1.1	Doublet	6H	2 x CH ₃

Table 3: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~135	C-2
~120	C-1
~35	C-3
~22	2 x CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H stretch
~2970-2870	Strong	C-H stretch (alkyl)
~1640	Medium	C=C stretch
~1380, ~1365	Medium	C-H bend (isopropyl split)
~750	Strong	C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-Chloro-3-methyl-1-butene**.

Methodology:

- Sample Preparation: A sample of **1-Chloro-3-methyl-1-butene** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean, dry NMR tube. The solution must be free of any particulate matter.
- Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Chloro-3-methyl-1-butene**.

Methodology:

- **Sample Preparation:** As **1-Chloro-3-methyl-1-butene** is a volatile liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Chloro-3-methyl-1-butene**.

Methodology:

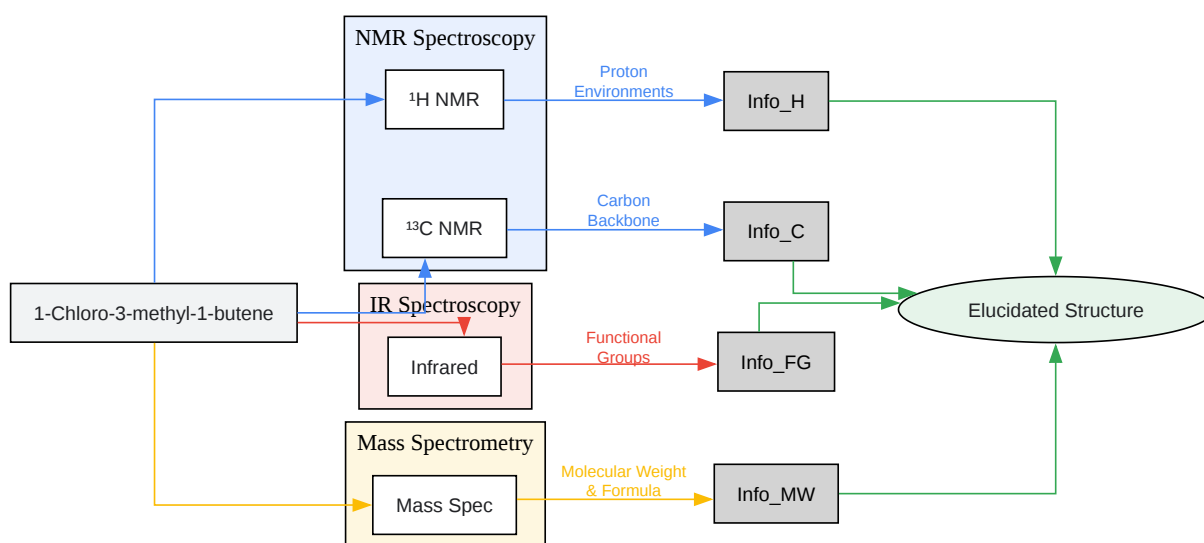
- **Sample Introduction:** For a volatile compound like **1-Chloro-3-methyl-1-butene**, a gas chromatography-mass spectrometry (GC-MS) system is ideal.^[2] The sample is injected into

the GC, where it is vaporized and separated from any impurities.

- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is amplified and recorded.
- **Data Processing:** A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of an organic molecule like **1-Chloro-3-methyl-1-butene**.



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Caption: Workflow of Spectroscopic Structure Elucidation.

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